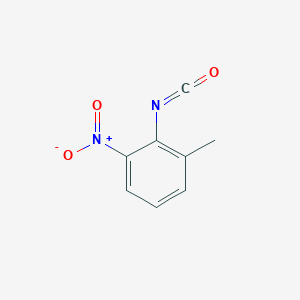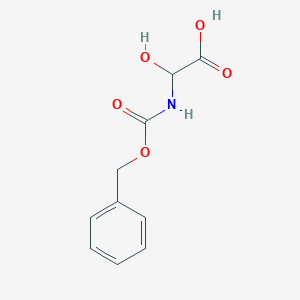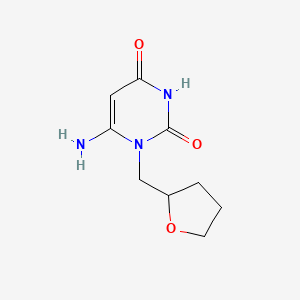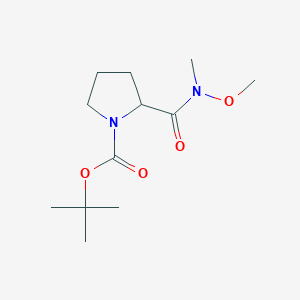
2-Methyl-6-nitrophenyl isocyanate
Overview
Description
2-Methyl-6-nitrophenyl isocyanate is a chemical compound that is related to various research studies focusing on the synthesis and application of isocyanate derivatives. While the provided papers do not directly discuss 2-Methyl-6-nitrophenyl isocyanate, they do provide insights into the chemistry of related nitrophenyl isocyanates and their potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of p-nitrophenyl isocyanate, a compound closely related to 2-Methyl-6-nitrophenyl isocyanate, has been explored using triphosgene and p-nitroaniline . The study optimized the reaction conditions, including solvent choice, reaction time, and molar ratios, to achieve a yield of 66.0%. This suggests that similar methods could potentially be adapted for the synthesis of 2-Methyl-6-nitrophenyl isocyanate.
Molecular Structure Analysis
Although the papers do not directly address the molecular structure of 2-Methyl-6-nitrophenyl isocyanate, they do provide a computational study on a related photochromic compound with a nitrophenyl group . The study used density functional theory (B3LYP) and time-dependent density functional theory (TD-DFT) to investigate the molecular geometry and spectroscopic data, which could be relevant for understanding the structural properties of 2-Methyl-6-nitrophenyl isocyanate.
Chemical Reactions Analysis
The papers describe various chemical reactions involving isocyanate derivatives. For instance, 2-nitrophenyl isocyanide was used as a convertible isocyanide in the synthesis of a fused gamma-lactam beta-lactone bicycle, demonstrating its versatility in organic synthesis . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was employed in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . These studies highlight the reactivity of nitrophenyl isocyanates and their derivatives in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl isocyanates and their derivatives are influenced by their functional groups and molecular structure. The papers provided do not offer direct data on the physical and chemical properties of 2-Methyl-6-nitrophenyl isocyanate. However, the studies on related compounds suggest that these properties can be fine-tuned through synthetic modifications, which could be applicable to 2-Methyl-6-nitrophenyl isocyanate .
Scientific Research Applications
Vibrational and DFT Analysis
- Vibrational Spectra Analysis: 2-Methyl-3-nitrophenyl isocyanate has been studied for its vibrational spectra in the region of 4000-100 cm(-1). This research provides insights into the molecular structure and properties of the compound through spectroscopic methods (Tonannavar et al., 2012).
Polymer Synthesis and Applications
- Polymer Synthesis: Isocyanates, including derivatives similar to 2-Methyl-6-nitrophenyl isocyanate, are highly relevant in polymer synthesis, particularly in creating polyurethanes and polyureas. These applications are crucial in industries such as agrochemicals and coatings (Ghosh, 2017).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives: The synthesis of various chemical derivatives, such as peptidyl ureas and semicarbazides, involves the use of compounds structurally related to 2-Methyl-6-nitrophenyl isocyanate. These derivatives have potential applications in pharmaceuticals and other chemical industries (Patil et al., 2004).
Safety And Hazards
2-Methyl-6-nitrophenyl isocyanate is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
As for future directions, more research is needed to fully understand the properties and potential applications of 2-Methyl-6-nitrophenyl isocyanate. Given the interest in isocyanates and isothiocyanates for their potential anti-cancer properties , this could be a promising area for future investigation.
properties
IUPAC Name |
2-isocyanato-1-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-3-2-4-7(10(12)13)8(6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDOZQPANZDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393752 | |
| Record name | 2-Methyl-6-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitrophenyl isocyanate | |
CAS RN |
56327-78-7 | |
| Record name | 2-Methyl-6-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)

